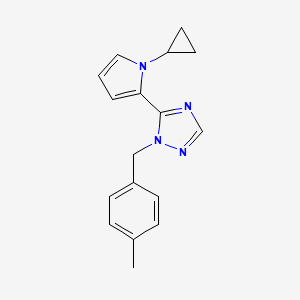
5-(1-cyclopropyl-1H-pyrrol-2-yl)-1-(4-methylbenzyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-cyclopropyl-1H-pyrrol-2-yl)-1-(4-methylbenzyl)-1H-1,2,4-triazole, also known as CP-154,526, is a selective antagonist for the corticotropin-releasing factor-1 (CRF1) receptor. This compound has gained attention due to its potential therapeutic applications in several neurological and psychiatric disorders.
Mecanismo De Acción
5-(1-cyclopropyl-1H-pyrrol-2-yl)-1-(4-methylbenzyl)-1H-1,2,4-triazole is a selective antagonist for the CRF1 receptor, which is involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis. The HPA axis is responsible for the release of cortisol, a stress hormone, in response to stress. 5-(1-cyclopropyl-1H-pyrrol-2-yl)-1-(4-methylbenzyl)-1H-1,2,4-triazole blocks the binding of CRF to the CRF1 receptor, thereby reducing the release of cortisol. This mechanism of action has been implicated in the anxiolytic and antidepressant effects of 5-(1-cyclopropyl-1H-pyrrol-2-yl)-1-(4-methylbenzyl)-1H-1,2,4-triazole.
Biochemical and physiological effects:
5-(1-cyclopropyl-1H-pyrrol-2-yl)-1-(4-methylbenzyl)-1H-1,2,4-triazole has been shown to have several biochemical and physiological effects in preclinical studies. This compound has been shown to reduce the release of cortisol in response to stress, which may contribute to its anxiolytic and antidepressant effects. 5-(1-cyclopropyl-1H-pyrrol-2-yl)-1-(4-methylbenzyl)-1H-1,2,4-triazole has also been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, 5-(1-cyclopropyl-1H-pyrrol-2-yl)-1-(4-methylbenzyl)-1H-1,2,4-triazole has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(1-cyclopropyl-1H-pyrrol-2-yl)-1-(4-methylbenzyl)-1H-1,2,4-triazole has several advantages and limitations for lab experiments. One advantage is that it is a selective antagonist for the CRF1 receptor, which allows for the investigation of the specific role of this receptor in various physiological and pathological conditions. However, one limitation is that 5-(1-cyclopropyl-1H-pyrrol-2-yl)-1-(4-methylbenzyl)-1H-1,2,4-triazole has poor solubility in water, which may limit its use in certain experimental protocols. Additionally, 5-(1-cyclopropyl-1H-pyrrol-2-yl)-1-(4-methylbenzyl)-1H-1,2,4-triazole has a relatively short half-life in vivo, which may require frequent dosing in some experiments.
Direcciones Futuras
There are several future directions for the investigation of 5-(1-cyclopropyl-1H-pyrrol-2-yl)-1-(4-methylbenzyl)-1H-1,2,4-triazole. One direction is the investigation of its potential therapeutic applications in stress-related disorders, such as PTSD and anxiety disorders. Another direction is the investigation of its potential use in the treatment of addiction and substance abuse disorders. Additionally, there is a need for the development of more potent and selective CRF1 receptor antagonists with improved pharmacokinetic properties. Finally, the investigation of the potential side effects of 5-(1-cyclopropyl-1H-pyrrol-2-yl)-1-(4-methylbenzyl)-1H-1,2,4-triazole in preclinical and clinical studies is also an important future direction.
Métodos De Síntesis
5-(1-cyclopropyl-1H-pyrrol-2-yl)-1-(4-methylbenzyl)-1H-1,2,4-triazole can be synthesized using a multi-step process. The first step involves the reaction of 4-methylbenzylamine with 1,2,4-triazole-3-carboxylic acid to form the corresponding amide. The amide is then reacted with cyclopropyl isocyanate to obtain the desired product, 5-(1-cyclopropyl-1H-pyrrol-2-yl)-1-(4-methylbenzyl)-1H-1,2,4-triazole. The synthesis of this compound has been reported in several research articles, and the purity and yield can be optimized using various techniques.
Aplicaciones Científicas De Investigación
5-(1-cyclopropyl-1H-pyrrol-2-yl)-1-(4-methylbenzyl)-1H-1,2,4-triazole has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders. This compound has been shown to have anxiolytic, antidepressant, and anti-addictive effects in preclinical studies. 5-(1-cyclopropyl-1H-pyrrol-2-yl)-1-(4-methylbenzyl)-1H-1,2,4-triazole has also been investigated for its potential use in the treatment of stress-related disorders, such as post-traumatic stress disorder (PTSD) and anxiety disorders.
Propiedades
IUPAC Name |
5-(1-cyclopropylpyrrol-2-yl)-1-[(4-methylphenyl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4/c1-13-4-6-14(7-5-13)11-21-17(18-12-19-21)16-3-2-10-20(16)15-8-9-15/h2-7,10,12,15H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBVQVUHHFRTDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=NC=N2)C3=CC=CN3C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-cyclopropyl-1H-pyrrol-2-yl)-1-(4-methylbenzyl)-1H-1,2,4-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-methyl-6-propyl-4-pyrimidinyl)-N-[(3R)-3-pyrrolidinyl]-4-piperidinamine dihydrochloride](/img/structure/B5691771.png)
![1-(4-isopropylphenyl)-5-oxo-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5691777.png)
![2-(3-methoxypropyl)-8-[2-oxo-2-(1-piperazinyl)ethyl]-2,8-diazaspiro[4.5]decan-3-one dihydrochloride](/img/structure/B5691778.png)
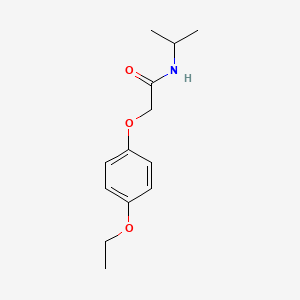
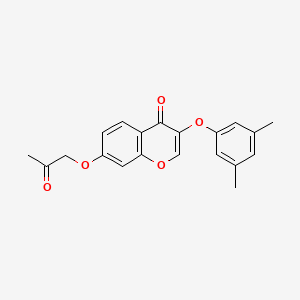
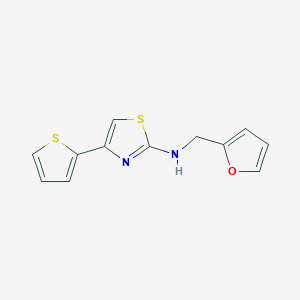
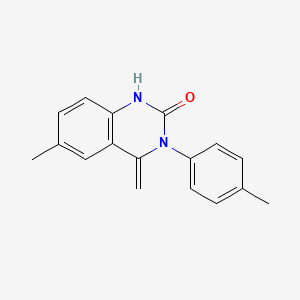

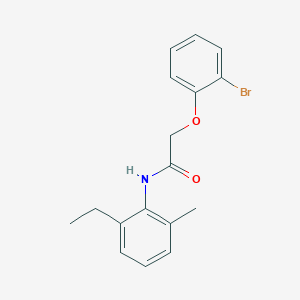
![4-(2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5691831.png)
![2-methyl-5-{[(4-methylphenyl)thio]methyl}-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5691838.png)
![N~7~-(2,5-dimethoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine](/img/structure/B5691846.png)
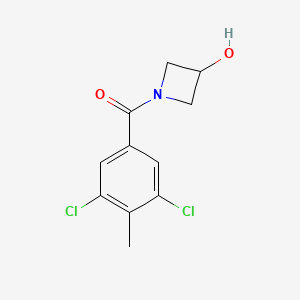
![(3R*,5R*)-N-{2-[(4-methylphenyl)thio]ethyl}-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5691861.png)